

# Benchmarking Nedizantrep's Safety Profile Against Other TRPA1 Clinical Candidates

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel has emerged as a promising therapeutic target for a range of conditions, including chronic pain, respiratory diseases, and inflammation. This has led to the development of several small molecule TRPA1 antagonists, with **Nedizantrep** (GDC-6599) being a notable clinical candidate. This guide provides a comparative analysis of the safety profile of **Nedizantrep** against other TRPA1 antagonists that have entered clinical development, supported by available preclinical and clinical data.

## **Executive Summary**

**Nedizantrep** (GDC-6599) has demonstrated a favorable safety profile in preclinical studies and early clinical trials, with the successful mitigation of an early-identified coagulation risk. While its development for chronic cough was halted due to a lack of efficacy, its safety data remains a valuable benchmark. In comparison, other TRPA1 clinical candidates have faced significant safety challenges, including hepatotoxicity and other preclinical toxicities, leading to the discontinuation of their development. This guide aims to provide a clear, data-driven comparison to inform future research and development in the TRPA1 antagonist field.

# Comparative Safety Profile of TRPA1 Clinical Candidates







The following tables summarize the available safety and tolerability data for **Nedizantrep** and other key TRPA1 clinical candidates.

Table 1: Overview of Clinical TRPA1 Candidates and their Developmental Status



| Compound<br>Name | Alternate<br>Names  | Developer                       | Highest<br>Phase of<br>Developme<br>nt | Key<br>Safety/Toler<br>ability<br>Findings                                                                                                        | Developme<br>ntal Status                                                   |
|------------------|---------------------|---------------------------------|----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| Nedizantrep      | GDC-6599,<br>RG6341 | Genentech/R<br>oche             | Phase II                               | Well-tolerated in Phase I and II trials with no significant safety concerns reported. Preclinical coagulation risk was successfully mitigated.[1] | Discontinued<br>for chronic<br>cough due to<br>lack of<br>efficacy.[1]     |
| LY3526318        | -                   | Eli Lilly                       | Phase II                               | Generally well-tolerated in Phase I.[2] Potential for drug-induced hepatotoxicity identified in Phase II studies.[2][3]                           | Development presumed halted due to safety concerns.                        |
| GRC17536         | ISC 17536           | Glenmark<br>Pharmaceutic<br>als | Phase IIa                              | Well-tolerated in a Phase IIa study for painful diabetic neuropathy with no evidence of CNS or other drug-related                                 | Further development status is not clearly documented in the public domain. |



|            |                               |         | side effects. [4][5][6]                                                    |                                                            |
|------------|-------------------------------|---------|----------------------------------------------------------------------------|------------------------------------------------------------|
| GDC-0334 - | Genentech/R<br>oche           | Phase I | Development<br>terminated<br>due to toxicity<br>in preclinical<br>species. | Discontinued.                                              |
| ODM-108 -  | Orion<br>Pharma               | Phase I | Well-tolerated<br>in preclinical<br>and Phase I<br>studies.                | Development discontinued due to complex pharmacokin etics. |
| CB-625 -   | Cubist<br>Pharmaceutic<br>als | Phase I | Development discontinued due to low solubility.                            | Discontinued.                                              |

Table 2: Summary of Preclinical Safety Findings

| Compound               | Key Preclinical Safety/Toxicology<br>Findings                                                                                                                                                                                                                                                                                                                    |  |  |
|------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Nedizantrep (GDC-6599) | Early lead compounds showed a risk of anticoagulation due to a metabolite formed by aldehyde oxidase (AO). This was mitigated by chemical modification to block AO-mediated metabolism in GDC-6599.[7][8][9][10] The final candidate demonstrated a favorable preclinical safety profile with no coagulation issues observed in cynomolgus monkeys.[7][8][9][10] |  |  |
| GDC-0334               | The specific nature of the preclinical toxicity that led to the discontinuation of GDC-0334 has not been publicly disclosed in detail.                                                                                                                                                                                                                           |  |  |



## **Experimental Protocols**

A comprehensive understanding of the safety profile of these drug candidates requires an examination of the methodologies used in their preclinical and clinical evaluation.

## **Preclinical Toxicology Studies**

Standard preclinical safety evaluations for small molecule drugs like TRPA1 antagonists typically include a battery of in vitro and in vivo studies designed to identify potential target organ toxicities and to determine a safe starting dose for human trials.

- 1. Single-Dose and Repeat-Dose Toxicity Studies: These studies are conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or cynomolgus monkey), to assess the general toxicity profile of the compound.[11][12][13][14]
- Objective: To identify the maximum tolerated dose (MTD), characterize the dose-limiting toxicities, and determine the no-observed-adverse-effect level (NOAEL).
- Methodology: The test compound is administered daily for a specified duration (e.g., 14 days, 28 days, or longer) at multiple dose levels.[11][12] A control group receives the vehicle only. Endpoints include clinical observations, body weight changes, food consumption, clinical pathology (hematology and clinical chemistry), and histopathological examination of all major organs.[13][14] For Nedizantrep's preclinical assessment, rats and cynomolgus monkeys were selected as the appropriate species.[10]
- 2. Safety Pharmacology: This set of studies investigates the potential adverse effects of a drug on major physiological systems.
- Cardiovascular Safety (hERG Assay): The human Ether-à-go-go-Related Gene (hERG)
  assay is a critical in vitro test to assess the potential of a compound to cause QT interval
  prolongation, a risk factor for cardiac arrhythmias.[8]
  - Methodology: The whole-cell patch-clamp technique is used on cells stably expressing the hERG channel (e.g., HEK293 cells).[15][16] The cells are exposed to a range of concentrations of the test compound, and the effect on the hERG potassium current is measured.[15][17] A specific voltage protocol is applied to the cell membrane to elicit the



hERG current, and the peak tail current is measured before and after drug application to determine the percentage of inhibition and calculate an IC50 value.[15][17]

- Central Nervous System (CNS) Safety: Assesses effects on behavior, coordination, and other neurological functions.
- Respiratory Safety: Evaluates effects on respiratory rate and function.
- 3. Genotoxicity Studies: These assays determine if a drug candidate can cause damage to genetic material. Standard tests include the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration test in mammalian cells, and in vivo micronucleus test in rodents.

### **Clinical Safety Evaluation**

In clinical trials, safety is assessed through the continuous monitoring and recording of adverse events (AEs), serious adverse events (SAEs), and changes in laboratory parameters, vital signs, and electrocardiograms (ECGs).

# Signaling Pathways and Experimental Workflows TRPA1 Signaling Pathway

TRPA1 is a non-selective cation channel primarily expressed on sensory neurons.[18] Its activation by a wide range of irritants, inflammatory mediators, and physical stimuli leads to an influx of cations, predominantly Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials. This signaling cascade contributes to the sensations of pain, itch, and cough.[18][19][20][21][22]





Click to download full resolution via product page

TRPA1 Signaling Pathway leading to sensory responses.

## **Preclinical Toxicology Workflow**

The following diagram illustrates a typical workflow for preclinical toxicology studies for a small molecule drug candidate.





Click to download full resolution via product page

A simplified workflow for preclinical toxicology assessment.

### Conclusion

The development of TRPA1 antagonists has been challenging, with several promising candidates failing due to safety concerns. **Nedizantrep** stands out for its relatively clean safety profile in clinical trials, a result of meticulous preclinical characterization and mitigation of



potential liabilities. The hepatotoxicity observed with LY3526318 highlights a key area of concern for this class of compounds. The well-tolerated profile of GRC17536 in its Phase IIa trial provides another important data point. For researchers and drug developers, a thorough understanding of the safety profiles of these pioneering TRPA1 antagonists is crucial for designing the next generation of safer and more effective therapies targeting this important sensory channel.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Clinical proof-of-concept results with a novel TRPA1 antagonist (LY3526318) in 3 chronic pain states PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical proof-of-concept results with a novel TRPA1 antagonist (LY3526318) in 3 chronic pain states PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of TRPA1 antagonist GDC-6599: How mechanistic investigation of pre-clinical toxicity led to a potential first-in-class therapy for respiratory disease - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. search.library.albany.edu [search.library.albany.edu]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]



- 12. content.noblelifesci.com [content.noblelifesci.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Repeat Dose Toxicity and Toxicokinetic Study | Frederick National Laboratory [frederick.cancer.gov]
- 15. fda.gov [fda.gov]
- 16. porsolt.com [porsolt.com]
- 17. fda.gov [fda.gov]
- 18. TRPA1 Wikipedia [en.wikipedia.org]
- 19. TRPA1 channels: molecular sentinels of cellular stress and tissue damage PMC [pmc.ncbi.nlm.nih.gov]
- 20. TRPA1: A Sensory Channel of Many Talents TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [Benchmarking Nedizantrep's Safety Profile Against Other TRPA1 Clinical Candidates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618469#benchmarking-nedizantrep-s-safety-profile-against-other-trpa1-clinical-candidates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com